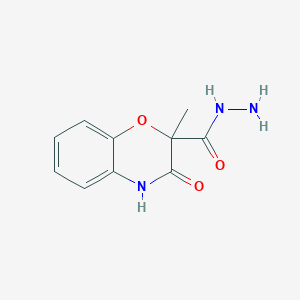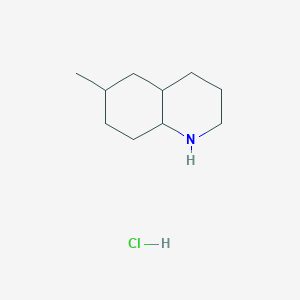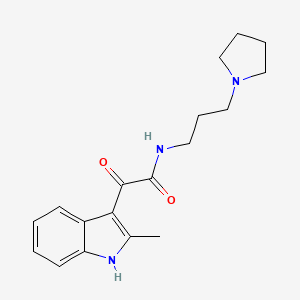
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Reagents: Acetic anhydride, base (e.g., pyridine)
Conditions: Room temperature
Reaction: Acetylation of the indole nitrogen
Step 3: Attachment of the Pyrrolidine Moiety
Reagents: 3-pyrrolidin-1-ylpropylamine, coupling agent (e.g., EDCI)
Conditions: Room temperature to mild heating
Reaction: Amide bond formation
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, automated synthesis equipment, and large-scale purification techniques such as crystallization or chromatography.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the indole core, followed by the introduction of the acetamide group and the pyrrolidine moiety. The reaction conditions often require the use of specific catalysts, solvents, and temperature control to ensure the desired product yield and purity.
-
Step 1: Synthesis of 2-methyl-1H-indole
Reagents: 2-methyl aniline, formic acid
Conditions: Heating under reflux
Reaction: Cyclization to form the indole ring
Chemical Reactions Analysis
Types of Reactions
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide can undergo various chemical reactions, including:
Oxidation: The indole ring can be oxidized to form different functional groups.
Reduction: The carbonyl group in the acetamide can be reduced to an alcohol.
Substitution: The indole nitrogen can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Reagents like alkyl halides or acyl chlorides in the presence of a base.
Major Products
Oxidation: Formation of indole-2-carboxylic acid derivatives.
Reduction: Formation of 2-(2-methyl-1H-indol-3-yl)-2-hydroxy-N-(3-pyrrolidin-1-ylpropyl)acetamide.
Substitution: Formation of N-substituted indole derivatives.
Scientific Research Applications
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated as a potential therapeutic agent for various diseases.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide involves its interaction with specific molecular targets in the body. These targets could include enzymes, receptors, or other proteins that play a role in disease processes. The compound may exert its effects by binding to these targets and modulating their activity, leading to therapeutic outcomes.
Comparison with Similar Compounds
Similar Compounds
- 2-(1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide
- 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(2-pyrrolidin-1-ylethyl)acetamide
- 2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-piperidin-1-ylpropyl)acetamide
Uniqueness
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide is unique due to the specific combination of the indole core, the acetamide group, and the pyrrolidine moiety. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
2-(2-methyl-1H-indol-3-yl)-2-oxo-N-(3-pyrrolidin-1-ylpropyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-13-16(14-7-2-3-8-15(14)20-13)17(22)18(23)19-9-6-12-21-10-4-5-11-21/h2-3,7-8,20H,4-6,9-12H2,1H3,(H,19,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFIPTRYHNPUUOQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C(=O)C(=O)NCCCN3CCCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![2-[1-(benzenesulfonyl)piperidin-2-yl]-N-cyclohexylacetamide](/img/structure/B3001221.png)
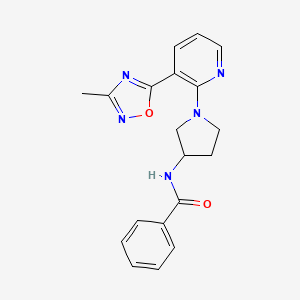
![2-(1-{2,5-dimethylpyrazolo[1,5-a]pyrimidin-7-yl}azetidin-3-yl)-6-(pyridin-4-yl)-2,3-dihydropyridazin-3-one](/img/structure/B3001223.png)
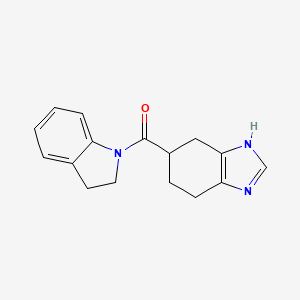
![N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-4-propylbenzenesulfonamide](/img/structure/B3001226.png)
![1-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}-4-(furan-2-carbonyl)piperazine](/img/structure/B3001227.png)
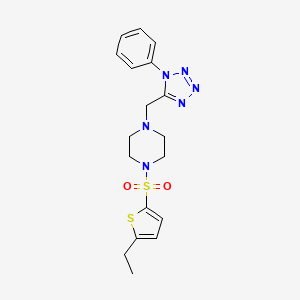
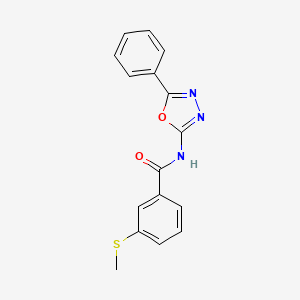
![3-ethyl-1-methyl-6,7-dihydrothiazolo[2,3-f]purine-2,4(1H,3H)-dione](/img/structure/B3001231.png)
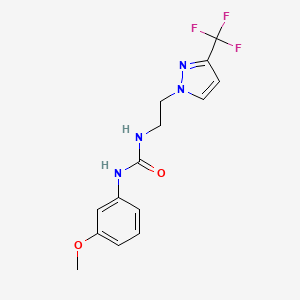
![Methyl N-methyl-N-[(1-methylpiperidin-3-yl)methyl]carbamate](/img/structure/B3001236.png)
